Nitarsone

描述

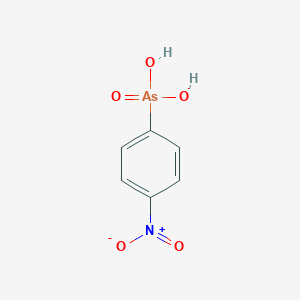

硝基苯砷酸,根据其 IUPAC 名称,也称为 (4-硝基苯基)砷酸,是一种有机砷化合物。 它主要用于家禽生产,作为饲料添加剂,以增加体重,提高饲料效率,并预防组织胞浆菌病 (黑头病) 。 它由辉瑞动物保健公司以商品名 Histostat 销售 。

准备方法

合成路线和反应条件: 硝基苯砷酸可以通过苯砷酸的硝化反应合成该反应通常需要硝化试剂,如硝酸 (HNO3),以及催化剂,如硫酸 (H2SO4) 。

工业生产方法: 在工业环境中,硝基苯砷酸的生产涉及大规模硝化过程。反应条件经过优化,以确保产品的高产率和纯度。 该过程包括混合、加热和纯化等步骤,以获得最终产品 。

反应类型:

氧化: 硝基苯砷酸可以发生氧化反应,其中砷原子进一步被氧化。常见的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。

还原: 硝基苯砷酸中的硝基可以被还原为氨基 (-NH2),使用还原剂,如氯化亚锡 (SnCl2) 或铁 (Fe),在盐酸 (HCl) 的存在下。

取代: 硝基苯砷酸可以参与亲电芳香取代反应,其中硝基可以在特定条件下被其他取代基取代。

常用试剂和条件:

氧化: H2O2,KMnO4

还原: SnCl2,Fe/HCl

取代: 各种亲电试剂,取决于所需的取代基

主要生成物:

氧化: 砷氧化物

还原: 4-氨基苯砷酸

取代: 各种取代的苯砷化合物

科学研究应用

Veterinary Medicine

Poultry Feed Additive

Nitarsone was historically used as a feed additive in poultry to promote growth, improve feed efficiency, and prevent diseases such as blackhead disease (histomoniasis), caused by the protozoan parasite Histomonas meleagridis . The compound enhances weight gain and overall health in birds, making it a valuable tool in poultry farming.

Mechanism of Action

this compound functions as an antiprotozoal agent by disrupting ATP production in protozoa, thereby interfering with their metabolic pathways . This mechanism is crucial for controlling infections that can significantly impact poultry health.

Environmental and Health Concerns

Despite its benefits in veterinary applications, this compound poses significant health risks. Chronic exposure to this compound can lead to the accumulation of inorganic arsenic (iAs) in animal tissues, which subsequently enters the human food chain . Studies have shown that turkey meat from producers using this compound contained higher levels of iAs and methylarsonate (MA), leading to increased cancer risks among consumers .

Case Study: Arsenic Exposure from Turkey Meat

A study analyzed turkey meat samples from various producers and found that those not prohibiting this compound use had elevated levels of iAs compared to organic alternatives. The estimated cancer risk associated with consuming this compound-treated turkey was significant enough to support the U.S. FDA's decision to withdraw this compound from the market in 2015 .

Regulatory Actions and Market Withdrawal

The increasing evidence of health risks led to regulatory scrutiny. Following the withdrawal of other arsenical compounds like roxarsone from the U.S. market, this compound remained until 2015 when it was also removed due to concerns about its safety and potential human health risks . This regulatory action reflects a broader trend towards minimizing the use of harmful substances in food production.

Comparative Analysis with Other Organoarsenic Compounds

This compound shares structural similarities with other organoarsenic compounds used in agriculture. Below is a comparative table highlighting some key differences:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CHNOAs | Used as a poultry feed additive; antiprotozoal |

| Roxarsone | CHNOAs | Similar applications; withdrawn from U.S. market |

| Arsanilic Acid | CHNOAs | Used for growth promotion; less effective than this compound |

| Phenyl Arsonic Acid | CHOAs | Parent compound; lacks nitro group; less stable |

作用机制

硝基苯砷酸发挥其作用的机制涉及抑制微生物中某些酶和代谢途径。它针对的是组织胞浆菌属组织胞浆菌,这种病原体会导致家禽组织胞浆菌病。 通过干扰病原体的代谢过程,硝基苯砷酸可以预防疾病,促进家禽的健康和生长 。

类似化合物:

罗沙砷: 另一种用于家禽饲料的有机砷化合物。

砷酸酐: 用于饲料添加剂,具有类似应用。

卡巴砷: 另一种用于兽医学的砷化合物。

比较:

独特性: 硝基苯砷酸在预防家禽组织胞浆菌病的特定应用中独树一帜。它具有独特的硝基,使其与其他类似化合物区分开来。

有效性: 与罗沙砷、砷酸酐和卡巴砷相比,硝基苯砷酸被认为在预防组织胞浆菌病方面更有效,这导致了它在批准被撤销之前的广泛使用 .

相似化合物的比较

Roxarsone: Another organoarsenic compound used in poultry feed.

Arsanilic Acid: Used as a feed additive with similar applications.

Carbarsone: Another arsenical compound used in veterinary medicine.

Comparison:

Uniqueness: Nitarsone is unique in its specific application for preventing histomoniasis in poultry. It has a distinct nitro group that differentiates it from other similar compounds.

生物活性

Nitarsone, an organoarsenic compound, has been widely used in poultry production primarily to prevent blackhead disease caused by Histomonas meleagridis. This compound has also been associated with improving weight gain and feed efficiency in poultry. Despite its beneficial applications, the biological activity of this compound raises significant concerns regarding arsenic exposure and potential health risks for consumers.

- Chemical Formula : C₆H₆AsNO₅

- Molecular Weight : 247.0371 g/mol

- Synonyms : p-Nitrophenyl arsonic acid, Histostat

This compound functions as a veterinary drug that acts on protozoan parasites. It is believed to exert its effects through the disruption of cellular processes in Histomonas meleagridis, leading to reduced viability and reproduction of the pathogen. However, its breakdown products can contribute to arsenic accumulation in animal tissues, which poses risks to human health upon consumption.

Arsenic Accumulation

The use of this compound in poultry has been linked to increased levels of inorganic arsenic (iAs) in meat products. A study analyzing turkey meat found that samples from conventional producers using this compound had significantly higher mean levels of iAs and methylarsonate (MA) compared to antibiotic-free or organic meat sources. Specifically:

| Source Type | Mean iAs (μg/kg) | Mean MA (μg/kg) |

|---|---|---|

| Conventional (with this compound) | 0.64 | 5.27 |

| Conventional (without this compound) | 0.33 | 0.28 |

| Organic | 0.39 | 1.54 |

The highest concentrations were found in samples collected during months of increased this compound application, indicating a seasonal variation in arsenic levels due to agricultural practices .

Cancer Risk Assessment

The potential cancer risk associated with consuming this compound-treated turkey was estimated based on lifetime average daily exposure (LADD) calculations. Using data from the National Health and Nutrition Examination Survey (NHANES), researchers estimated that the use of this compound could result in an additional 3.1 cases of bladder or lung cancer per million consumers over a lifetime . This estimation underscores the importance of monitoring arsenic levels in poultry products.

Case Study: Turkey Meat Analysis

In a comprehensive study conducted in Turkey, researchers collected turkey samples from various producers to analyze arsenic species. The findings indicated a direct correlation between this compound usage and elevated arsenic levels in meat, particularly highlighting the risks posed to consumers who regularly consume poultry products treated with this compound .

Environmental Impact

This compound's extensive use has also resulted in environmental concerns, particularly regarding its persistence in aquatic systems. Research indicates that this compound can undergo anaerobic respiration, leading to increased arsenic levels in water bodies near poultry farms . This environmental contamination poses additional risks not only to wildlife but also to human populations relying on these water sources.

Anthelmintic Effects

A study exploring the anthelmintic effects of this compound demonstrated its efficacy against Ascaridia dissimilis infections in turkeys. The prophylactic treatment resulted in complete suppression of egg production by the parasites, indicating that while this compound is effective against certain pathogens, it simultaneously contributes to arsenic accumulation .

属性

IUPAC Name |

(4-nitrophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUFQLXAIUOWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60348-34-7 (di-hydrochloride salt) | |

| Record name | Nitarsone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045007 | |

| Record name | Nitarsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-72-6 | |

| Record name | Nitarsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitarsone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitarsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitarsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitarsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITARSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP2EN8WORU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 - 300 °C | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nitarsone exert its antiprotozoal effect against Histomonas meleagridis?

A1: While the precise mechanism of action remains unclear, research suggests this compound targets Histomonas meleagridis through disruption of its metabolic processes. [] This disruption likely stems from the arsenic moiety, interfering with essential enzymes and pathways within the parasite. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C6H6AsNO6 and a molecular weight of 263.05 g/mol. [, ]

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, researchers have employed various spectroscopic techniques to characterize this compound. These include high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and atomic fluorescence spectrometry (AFS) for identification and quantification. [, ]

Q4: Does this compound exhibit any catalytic properties?

A4: this compound is not primarily recognized for catalytic properties. Its primary application has been as an antiprotozoal agent in poultry production. [, ]

Q5: Have any computational studies been conducted on this compound?

A5: While computational studies specifically focusing on this compound are limited in the provided research, its structure and properties make it amenable to techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. These approaches could potentially shed light on its interaction with biological targets and aid in the development of alternative compounds. []

Q6: What formulation strategies have been employed to deliver this compound in poultry feed?

A6: this compound is typically incorporated into poultry feed at specific concentrations. Research has focused on evaluating its efficacy at different dietary levels. [, , ]

Q7: What in vivo models have been used to evaluate the efficacy of this compound against histomonosis?

A7: Researchers have employed turkey poults as an in vivo model to assess the efficacy of this compound against histomonosis. [, , , , , , ] These studies typically involve challenging birds with Histomonas meleagridis and evaluating the effects of this compound on lesion development, mortality, and performance parameters.

Q8: Has resistance to this compound been observed in Histomonas meleagridis?

A8: Yes, studies have reported reduced sensitivity of Histomonas meleagridis to this compound both in vitro and in vivo. [, ] This emerging resistance underscores the need for alternative strategies to control histomonosis.

Q9: What are the potential toxicological concerns associated with this compound use?

A9: The primary concern with this compound is its potential to contribute to inorganic arsenic residues in poultry products. Inorganic arsenic is a known human carcinogen and has been linked to various adverse health effects. [, ]

A9: The provided research primarily focuses on this compound's use as an antiprotozoal agent in poultry and its environmental fate. These aspects require further investigation and are beyond the scope of the available data.

Q10: What analytical methods are commonly used to determine this compound residues in food and environmental samples?

A10: Researchers utilize a combination of techniques to detect and quantify this compound residues. These methods often involve extraction procedures followed by chromatographic separation and sensitive detection. Common techniques include:

- Solid-phase extraction (SPE): Used to isolate and concentrate this compound from complex matrices. [, ]

- High-performance liquid chromatography (HPLC): Separates this compound from other compounds based on its chemical properties. [, , , , ]

- Atomic fluorescence spectrometry (AFS): Provides highly sensitive and selective detection of arsenic species, including this compound. [, , , ]

- Mass spectrometry (MS): Confirms the identity and quantity of this compound based on its mass-to-charge ratio. [, , , , , ]

Q11: How does this compound impact the environment following its use in poultry production?

A11: this compound used in poultry production primarily enters the environment through poultry litter, which is often applied to agricultural fields as fertilizer. [, ] While fresh litter contains mostly this compound, it can degrade into inorganic arsenic in the soil, posing a risk to water resources. [, ] Runoff from fields amended with poultry litter can contaminate surface waters, potentially impacting aquatic ecosystems and drinking water sources. [, ]

Q12: How does the solubility of this compound in different solvents affect its extraction and analysis?

A12: While the research provided does not explicitly discuss this compound's solubility in various solvents, it does highlight the use of methanol and acidic aqueous solutions for extraction. [, ] Optimizing the extraction solvent based on this compound's solubility is crucial for efficient recovery and accurate analysis.

Q13: What are the key parameters considered during the validation of analytical methods for this compound determination?

A13: Validation of analytical methods for this compound is crucial to ensure their reliability and accuracy. Key parameters considered during validation include:

- Linearity: The ability of the method to generate a linear response over a defined concentration range. [, ]

- Accuracy: The closeness of the measured values to the true value. [, ]

- Precision: The degree of agreement among repeated measurements. [, ]

- Specificity: The ability of the method to distinguish this compound from other compounds. [, ]

- Limit of detection (LOD) and limit of quantification (LOQ): The lowest concentrations at which this compound can be reliably detected and quantified, respectively. [, ]

Q14: What quality control measures are crucial during the production and use of this compound to ensure its safety and efficacy?

A14: While specific details are not explicitly outlined in the provided research, quality control measures during the production and use of this compound are essential. These measures may involve:

- Raw material testing: Ensuring the purity and quality of the starting materials used to manufacture this compound. []

- Process control: Monitoring and controlling critical parameters during the manufacturing process to maintain consistency. []

- Finished product testing: Verifying that the final product meets established specifications for identity, purity, potency, and stability. []

- Storage and handling: Establishing appropriate storage and handling conditions to maintain the quality of this compound throughout its shelf life. []

Q15: What are some potential alternatives to this compound for controlling histomonosis in poultry?

A15: The search for effective alternatives to this compound has intensified in light of its potential environmental and health concerns. Promising alternatives under investigation include:

- Probiotics: These beneficial bacteria can help maintain a healthy gut microbiome in poultry, potentially enhancing their resistance to infections. [] While not a direct replacement for this compound, probiotics may contribute to a holistic approach to managing histomonosis.

- Vaccines: Research on developing effective vaccines against histomonosis is ongoing. [, ] Experimental vaccines based on attenuated Histomonas meleagridis strains have shown promise in inducing protective immunity in turkeys. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。